4-Bromo-6-methylisoquinoline

Description

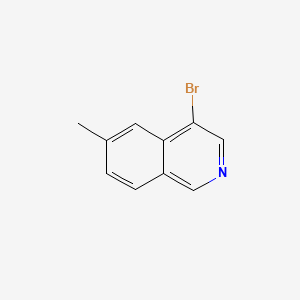

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-2-3-8-5-12-6-10(11)9(8)4-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKURXKBUHYNAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=NC=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676670 | |

| Record name | 4-Bromo-6-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204298-52-1 | |

| Record name | 4-Bromo-6-methylisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204298-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-6-methylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 4-Bromo-6-methylisoquinoline

Introduction

4-Bromo-6-methylisoquinoline is a heterocyclic aromatic compound featuring an isoquinoline core. This structure is a recognized scaffold in medicinal chemistry, and the strategic placement of a bromine atom and a methyl group offers versatile opportunities for chemical modification. The bromine atom at the 4-position serves as a key functional handle for introducing further complexity through various cross-coupling reactions, while the methyl group at the 6-position influences the molecule's electronic properties and steric profile. This compound is primarily utilized as an intermediate for chemical research and pharmaceutical development, with specific applications as a building block in the synthesis of protein degraders.[1][2] This technical guide provides a consolidated overview of its chemical properties, analytical methodologies, and potential applications for researchers and professionals in drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 1204298-52-1 | [2][3][4] |

| Molecular Formula | C₁₀H₈BrN | [1][3][4] |

| Molecular Weight | 222.08 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 80-83 °C | [1] |

| Purity | Typically available from ≥95% to >98% | [1][2][4] |

| Solubility | Soluble in organic solvents such as ethanol and acetone | [1] |

| Storage | Store in a cool, dry place in a tightly sealed container | [1] |

Spectroscopic Data

While specific, detailed spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from its structure and data for analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the isoquinoline ring system would be expected in the downfield region (approx. 7.5-9.0 ppm). A distinct singlet for the methyl group (CH₃) protons would appear in the upfield region (approx. 2.5 ppm). |

| ¹³C NMR | Resonances for the ten carbon atoms would be observed. Aromatic carbons typically appear between 120-150 ppm. The signal for the methyl carbon would be found in the upfield region. |

| Infrared (IR) | The spectrum would likely show characteristic absorption bands for aromatic C-H stretching, C=C and C=N stretching vibrations from the isoquinoline ring, and a band corresponding to the C-Br stretch. |

| Mass Spectrometry | The mass spectrum will display a distinctive isotopic pattern for the molecular ion peak due to the presence of bromine's two major isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance.[5] This results in two peaks of almost equal intensity separated by 2 m/z units. |

Experimental Protocols

The following sections describe generalized protocols for the analytical characterization of this compound. These methodologies are standard for ensuring the identity, purity, and structural integrity of such chemical intermediates.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to assess the purity of the compound by separating it from any potential impurities.

-

Instrumentation : A standard HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Sample Preparation : Accurately weigh and dissolve a small amount of this compound in a suitable solvent, such as acetonitrile or methanol, to a final concentration of approximately 1 mg/mL.

-

Chromatographic Conditions :

-

Mobile Phase : A gradient elution using a mixture of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid or formic acid.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

-

-

Data Analysis : The purity is determined by calculating the relative peak area of the main compound against the total area of all observed peaks in the chromatogram.

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is the primary method for confirming the chemical structure.

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition : Acquire a proton spectrum using a standard pulse sequence. The spectral width is typically set to encompass a range of 0-12 ppm. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire a proton-decoupled carbon spectrum. This typically requires a larger number of scans compared to ¹H NMR to obtain adequate signal intensity. The spectral width is generally set to 0-220 ppm.

-

Data Analysis : Analyze the chemical shifts, integration values, and coupling patterns to confirm the proton and carbon environments match the expected structure of this compound.

Visualizations

The following diagrams illustrate a typical analytical workflow for compound characterization and a potential signaling pathway relevant to the broader class of bromo-isoquinoline compounds in drug discovery.

Reactivity and Applications in Drug Development

This compound is a valuable building block due to the reactivity of its bromo-substituent. The carbon-bromine bond provides a reactive site for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.

While direct biological activity data for this compound is limited, the isoquinoline scaffold is present in numerous bioactive compounds. Derivatives of the closely related 6-bromoquinoline have been explored for various therapeutic applications, including as potential anticancer agents.[6] The development of such agents often involves targeting key cellular signaling pathways that are dysregulated in cancer.

Potential Signaling Pathway Involvement

One of the most critical pathways in cancer cell proliferation and survival is the PI3K/Akt/mTOR pathway. This pathway is a frequent target in modern oncology drug discovery.[6] Derivatives of bromoquinolines have been investigated as potential inhibitors of this pathway.[6] Inhibition can block downstream signals that promote cell growth and survival, ultimately leading to apoptosis (programmed cell death) in cancer cells.[6]

Safety and Handling

This compound is classified as an irritant.[3] Standard laboratory safety precautions should be employed during handling. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound at Best Price in Mumbai, Maharashtra | A B Enterprises [tradeindia.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 1204298-52-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Bromo-6-methylisoquinoline (CAS: 1204298-52-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-6-methylisoquinoline is a halogenated aromatic heterocyclic compound. While specific research on this molecule is not extensively published, its structural motifs are prevalent in a variety of biologically active compounds. This technical guide serves as a comprehensive resource on this compound, consolidating available data and providing scientifically grounded hypothetical methodologies for its synthesis and analysis. This document also explores its potential applications, particularly as a building block in the development of targeted protein degraders, a cutting-edge area in drug discovery.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₁₀H₈BrN.[1][2] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1204298-52-1 | [1][2] |

| Molecular Formula | C₁₀H₈BrN | [1][2] |

| Molecular Weight | 222.08 g/mol | [2] |

| Purity | ≥95% (commercially available) | [1] |

| Appearance | White to off-white solid | [3] |

| Storage | Room temperature, in a dry and dark place | [1] |

Synthesis and Mechanism

Hypothetical Experimental Protocol: Bischler-Napieralski Approach

This proposed synthesis involves the acylation of a substituted phenethylamine followed by acid-catalyzed cyclization and subsequent aromatization.

Step 1: Synthesis of N-(4-methylphenethyl)acetamide

-

To a solution of 2-(p-tolyl)ethan-1-amine (1 equivalent) in an appropriate solvent such as dichloromethane, add triethylamine (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-methylphenethyl)acetamide. Purify by column chromatography if necessary.

Step 2: Cyclization to 6-methyl-3,4-dihydroisoquinoline

-

To the N-(4-methylphenethyl)acetamide (1 equivalent), add a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) in an inert solvent like toluene.

-

Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully quench with ice water.

-

Basify the aqueous solution with a strong base (e.g., NaOH) to a pH of >10.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude dihydroisoquinoline.

Step 3: Aromatization to 6-methylisoquinoline

-

Dissolve the crude 6-methyl-3,4-dihydroisoquinoline in a suitable solvent like toluene.

-

Add a dehydrogenation catalyst, such as 10% palladium on carbon (Pd/C).

-

Heat the mixture to reflux for 12-24 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Cool the reaction mixture, and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate to obtain crude 6-methylisoquinoline.

Step 4: Bromination to this compound

-

Dissolve 6-methylisoquinoline (1 equivalent) in a suitable solvent like acetic acid or a chlorinated solvent.

-

Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, portion-wise at room temperature.

-

Stir the reaction mixture for 4-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted bromine.

-

Neutralize the solution with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the crude product by column chromatography to yield this compound.

Caption: Hypothetical workflow for the synthesis of this compound.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of synthesized this compound. The following are standard analytical techniques and expected outcomes.

| Analytical Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons in the range of 7.5-9.0 ppm. A singlet for the methyl group protons around 2.5 ppm. |

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons typically appear between 120-150 ppm. The methyl carbon signal would be expected in the upfield region. |

| Mass Spectrometry (MS) | Molecular Ion (m/z) | A characteristic isotopic pattern for a monobrominated compound with two peaks of nearly equal intensity separated by 2 m/z units (due to ⁷⁹Br and ⁸¹Br isotopes). Expected [M+H]⁺ at m/z 222.0 and 224.0. |

| HPLC (RP) | Purity | >95% for use in further applications. |

| Elemental Analysis | % Composition | C: 54.08%, H: 3.63%, Br: 35.98%, N: 6.31% (Theoretical). |

General Experimental Protocol: HPLC Purity Analysis

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of methanol or a mixture of the mobile phase.

Biological Activity and Applications

While direct biological studies on this compound are not prominent in the public domain, the isoquinoline scaffold is a well-established pharmacophore in medicinal chemistry.[4] Derivatives of isoquinoline have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] The presence of a bromine atom can enhance the biological activity of a molecule.[1]

Application as a Protein Degrader Building Block

This compound is commercially marketed as a "Protein Degrader Building Block".[1] This suggests its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degraders.[5]

PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[6] They consist of three main components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[6]

The bromo- and methyl-substituted isoquinoline moiety of this compound can serve as a versatile scaffold or a precursor to a ligand for a protein of interest. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach the linker or build a more complex POI ligand.

Caption: Logical diagram of the role of this compound in PROTACs.

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery, particularly in the rapidly advancing field of targeted protein degradation. While detailed characterization and biological activity data for this specific molecule are yet to be widely published, this technical guide provides a solid foundation for researchers by outlining plausible synthetic and analytical methodologies. The structural features of this compound make it an attractive starting point for the synthesis of novel therapeutic agents, and further research into its properties and applications is warranted.

References

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemuniverse.com [chemuniverse.com]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Degrader Building Blocks | LYTAC & PROTAC Degraders | Bio-Techne [bio-techne.com]

4-Bromo-6-methylisoquinoline molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, potential applications, and synthetic methodologies related to 4-Bromo-6-methylisoquinoline. This molecule serves as a valuable building block in medicinal chemistry and drug discovery, particularly in the development of targeted therapeutics.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Data | Citations |

| Molecular Formula | C₁₀H₈BrN | [1][2] |

| Molecular Weight | 222.08 g/mol | [2] |

| CAS Number | 1204298-52-1 | [1][2] |

| Appearance | White to off-white crystalline powder | |

| Purity | Typically available at ≥95% | [1] |

| Classification | Protein Degrader Building Block | [1] |

Applications in Drug Development

This compound is a heterocyclic compound recognized for its utility as a versatile intermediate in organic synthesis. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and the presence of a bromine atom provides a reactive site for further functionalization, often through cross-coupling reactions.

Notably, this compound is classified as a Protein Degrader Building Block [1]. This suggests its application in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.

Furthermore, derivatives of the closely related quinoline and isoquinoline cores have been investigated as potent inhibitors of critical cellular signaling pathways implicated in cancer. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers and plays a central role in cell growth, proliferation, and survival. The structural features of this compound make it a suitable starting point for developing inhibitors that target key kinases within this cascade.

Potential Signaling Pathway Inhibition

The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway. A therapeutic agent derived from the this compound scaffold could be designed to inhibit key components like PI3K, Akt, or mTOR, thereby blocking downstream signals that promote tumor cell proliferation and survival.

Experimental Protocols

Disclaimer: This represents a generalized experimental protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Objective: To synthesize this compound.

Materials:

-

Precursor: 1-(azidomethyl)-4-methyl-2-(phenylethynyl)benzene (or similar 2-alkynyl benzyl azide)

-

Catalyst: Palladium(II) bromide (PdBr₂)

-

Reagents: Copper(II) bromide (CuBr₂), Lithium bromide (LiBr)

-

Solvent: Acetonitrile (MeCN)

-

Standard laboratory glassware and purification apparatus (e.g., flash column chromatography)

Methodology:

-

Reaction Setup: In a round-bottom flask, combine the 2-alkynyl benzyl azide precursor (1.0 equiv.), Palladium(II) bromide (5 mol%), Copper(II) bromide (3.0 equiv.), and Lithium bromide (2.0 equiv.).

-

Solvent Addition: Add dry acetonitrile (MeCN) to the flask to achieve a suitable concentration (e.g., 0.06 M).

-

Reaction Conditions: Stir the mixture at 80°C.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature and filter it to remove insoluble salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product, this compound.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H, ¹³C) and Mass Spectrometry.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the proposed synthesis of this compound.

References

4-Bromo-6-methylisoquinoline synthesis pathway

An In-depth Technical Guide to a Proposed Synthesis Pathway for 4-Bromo-6-methylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated derivative of the 6-methylisoquinoline scaffold. Isoquinoline and its derivatives are fundamental structural motifs in a vast array of natural products and pharmacologically active compounds, exhibiting activities such as vasodilation and anticancer properties. The introduction of a bromine atom at the C4-position and a methyl group at the C6-position offers a unique substitution pattern that can be valuable for developing novel pharmaceutical candidates and molecular probes. The bromine atom, in particular, serves as a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries.

Proposed Overall Synthetic Pathway

The proposed synthesis of this compound is a two-stage process. The first stage involves the synthesis of the 6-methylisoquinoline intermediate via the Bischler-Napieralski reaction, followed by dehydrogenation. The second stage is the regioselective bromination of the 6-methylisoquinoline at the C4-position.

Caption: Overall proposed two-stage synthesis of this compound.

Stage 1: Synthesis of 6-Methylisoquinoline

The synthesis of the 6-methylisoquinoline core will be achieved using the Bischler-Napieralski reaction, a reliable method for constructing the isoquinoline skeleton.[1][2] This involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent to form a dihydroisoquinoline, which is then aromatized.

Stage 1a: Synthesis of N-(2-(4-methylphenyl)ethyl)formamide

The first step is the formation of the amide precursor from 2-(4-methylphenyl)ethylamine.

Caption: Synthesis of the amide precursor for the Bischler-Napieralski reaction.

Experimental Protocol:

-

To a round-bottom flask, add 2-(4-methylphenyl)ethylamine (1.0 eq) and ethyl formate (3.0 eq).

-

Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess ethyl formate under reduced pressure to yield the crude N-(2-(4-methylphenyl)ethyl)formamide, which can often be used in the next step without further purification.

Stage 1b: Bischler-Napieralski Cyclization and Dehydrogenation

The amide is then cyclized and subsequently aromatized to yield 6-methylisoquinoline.

Caption: Cyclization and dehydrogenation to form 6-methylisoquinoline.

Experimental Protocol:

-

Dissolve N-(2-(4-methylphenyl)ethyl)formamide (1.0 eq) in dry toluene in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) to the solution at 0 °C.

-

After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with a concentrated NaOH solution to pH > 10, keeping the temperature below 20 °C.

-

Extract the aqueous layer with toluene or dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 6-methyl-3,4-dihydroisoquinoline.

-

To the crude dihydroisoquinoline, add fresh toluene and 10% Palladium on carbon (Pd/C) (0.1 eq by weight).

-

Heat the mixture to reflux for 4-6 hours. Monitor the dehydrogenation by TLC or GC-MS.

-

Cool the reaction mixture, filter through a pad of Celite to remove the catalyst, and wash the pad with toluene.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford pure 6-methylisoquinoline.

Quantitative Data for Stage 1 (Based on analogous reactions):

| Reactant/Product | Molar Eq. | Typical Yield (%) | Notes |

| N-(2-(4-methylphenyl)ethyl)formamide | 1.0 | 90-95 | Often used crude |

| 6-Methyl-3,4-dihydroisoquinoline | - | 70-85 | Over the cyclization step |

| 6-Methylisoquinoline | - | 85-95 | Over the dehydrogenation step |

| Overall Yield | 53-76 |

Stage 2: Regioselective Bromination of 6-Methylisoquinoline

Electrophilic aromatic substitution on the isoquinoline ring typically occurs on the benzene ring at positions C5 and C8, as the pyridine ring is deactivated. The methyl group at C6 is an ortho-, para-directing activator, which would further favor substitution at C5 and C7. Therefore, achieving direct bromination at the C4 position is challenging and requires specific conditions that may deviate from standard electrophilic substitution. A plausible approach involves the use of N-Bromosuccinimide (NBS) under conditions that may favor a radical pathway or reaction with an activated isoquinolinium species.

Caption: Proposed regioselective bromination of 6-methylisoquinoline at the C4-position.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and protected from light, dissolve 6-methylisoquinoline (1.0 eq) in carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) (0.05 eq).

-

Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC or GC-MS, observing the consumption of the starting material and the formation of a new, less polar spot.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to isolate this compound. The separation of constitutional isomers (e.g., 5-bromo and 8-bromo derivatives) may be required.

Quantitative Data for Stage 2 (Estimated):

| Reactant/Product | Molar Eq. | Estimated Yield (%) | Notes |

| N-Bromosuccinimide (NBS) | 1.1 | - | Recrystallized NBS should be used. |

| AIBN | 0.05 | - | |

| This compound | - | 30-50 | Yield is an estimate due to potential formation of other isomers. Optimization of reaction conditions is likely necessary. |

Summary of Quantitative Data

The following table summarizes the key quantitative aspects of the proposed synthesis pathway.

| Stage | Reaction | Key Reagents | Solvent | Temperature | Time (h) | Typical Yield (%) |

| 1a | Amide Formation | Ethyl Formate | Neat | Reflux | 12-18 | 90-95 |

| 1b | Cyclization | POCl₃ | Toluene | Reflux | 2-4 | 70-85 |

| 1b | Dehydrogenation | 10% Pd/C | Toluene | Reflux | 4-6 | 85-95 |

| 2 | Bromination | NBS, AIBN | CCl₄ | Reflux | 4-8 | 30-50 (estimated) |

Conclusion

This technical guide presents a viable and logical synthetic pathway for the preparation of this compound, a compound for which a direct synthesis has not been reported. The proposed route employs the well-established Bischler-Napieralski reaction for the construction of the core 6-methylisoquinoline structure, followed by a regioselective bromination at the C4-position. While the initial synthesis of 6-methylisoquinoline is expected to be high-yielding, the regioselectivity of the bromination step may require significant optimization to favor the desired C4-isomer and maximize its yield. This proposed pathway provides a strong foundation for researchers and drug development professionals to access this and other novel isoquinoline derivatives. Further investigation into alternative C4-functionalization strategies, such as those involving isoquinolinium salt intermediates, may offer improved selectivity and yield.

References

Spectroscopic Profile of 4-Bromo-6-methylisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic data for 4-Bromo-6-methylisoquinoline. Due to the limited availability of specific experimental data for this compound in public databases, this document presents a detailed spectroscopic analysis of the closely related parent compound, 4-bromoisoquinoline. This information is intended to serve as a valuable reference for researchers engaged in the synthesis, characterization, and application of isoquinoline derivatives. The guide includes tabulated spectroscopic data, generalized experimental protocols for spectroscopic analysis, and a workflow diagram for compound characterization.

Introduction

This compound is a halogenated derivative of the isoquinoline scaffold, a structural motif of significant interest in medicinal chemistry and materials science. The substitution pattern, featuring a bromine atom at the 4-position and a methyl group at the 6-position, is anticipated to confer unique physicochemical and biological properties. Spectroscopic analysis is fundamental to the unambiguous identification and characterization of such novel compounds, providing insights into their molecular structure and purity.

Note on Data Availability: As of the date of this publication, detailed experimental spectroscopic data for this compound is not widely available in the peer-reviewed literature or public spectral databases. Therefore, this guide provides comprehensive spectroscopic data for the parent compound, 4-bromoisoquinoline , as a foundational reference. Researchers are advised to acquire and interpret data on this compound on a case-by-case basis.

Physicochemical Properties of this compound

While detailed spectroscopic data is scarce, some basic physicochemical properties have been reported by chemical suppliers.

| Property | Value |

| Molecular Formula | C₁₀H₈BrN |

| Molecular Weight | 222.08 g/mol |

| CAS Number | 1204298-52-1 |

Spectroscopic Data of 4-Bromoisoquinoline

The following sections present the spectroscopic data for 4-bromoisoquinoline, which serves as a structural analogue to this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| 9.08 | s | - | H-1 |

| 8.52 | s | - | H-3 |

| 8.23 | d | 8.5 | H-5 |

| 8.12 | d | 8.5 | H-8 |

| 7.82 | ddd | 8.5, 6.9, 1.3 | H-7 |

| 7.71 | ddd | 8.5, 6.9, 1.3 | H-6 |

Solvent: CDCl₃, Reference: TMS

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

| Chemical Shift (δ) [ppm] | Assignment |

| 152.9 | C-1 |

| 144.6 | C-3 |

| 134.3 | C-8a |

| 133.9 | C-4a |

| 129.3 | C-5 |

| 128.4 | C-8 |

| 127.9 | C-7 |

| 120.3 | C-6 |

| 118.5 | C-4 |

Solvent: CDCl₃, Reference: TMS

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For bromo-compounds, the presence of two abundant isotopes of bromine (⁷⁹Br and ⁸¹Br) results in a characteristic M/M+2 isotopic pattern.

| m/z | Relative Intensity (%) | Assignment |

| 207 | 98 | [M]⁺ (with ⁷⁹Br) |

| 209 | 100 | [M+2]⁺ (with ⁸¹Br) |

| 128 | 55 | [M-Br]⁺ |

| 101 | 20 | [M-Br-HCN]⁺ |

Ionization Method: Electron Ionization (EI)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | m | C-H stretching (aromatic) |

| 1620-1580 | s | C=C stretching (aromatic) |

| 1500-1450 | s | C=C stretching (aromatic) |

| 850-800 | s | C-H bending (out-of-plane) |

| 750-700 | m | C-Br stretching |

s = strong, m = medium

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for novel organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. Common techniques include direct infusion, or coupling with a separation method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Select an appropriate ionization method. Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are useful for determining the molecular ion with minimal fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. For this compound, the M/M+2 isotopic pattern for bromine should be a key diagnostic feature.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For Solids: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, a mull can be prepared by grinding the sample with a few drops of Nujol.

-

For Liquids: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Interpretation: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel organic compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical entity.

Conclusion

This technical guide has summarized the available information on the spectroscopic properties of this compound. While specific data for this molecule is limited, the provided data for the parent compound, 4-bromoisoquinoline, offers a valuable point of reference. The generalized experimental protocols and the characterization workflow are intended to assist researchers in the systematic spectroscopic analysis of this and other novel isoquinoline derivatives. As research on this compound progresses, it is anticipated that a more complete spectroscopic profile will become available to the scientific community.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-6-methylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-bromo-6-methylisoquinoline. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages spectral data from analogous structures, namely 4-bromoisoquinoline and 6-methylquinoline, in conjunction with established principles of NMR spectroscopy to offer a comprehensive and predictive overview. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who may be working with or seeking to characterize this and related isoquinoline derivatives.

Principles of NMR Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information regarding the substitution pattern and the electronic environment of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum offers insights into the number of distinct proton environments, their neighboring protons (through spin-spin coupling), and their relative numbers (through integration). In this compound, the protons on the isoquinoline core are expected to resonate in the aromatic region (typically δ 7.0-9.5 ppm). The electron-withdrawing nature of the nitrogen atom will deshield adjacent protons, causing them to appear at a lower field. The bromine atom at the 4-position and the methyl group at the 6-position will also influence the chemical shifts of the aromatic protons through a combination of electronic and steric effects. The methyl protons will appear as a singlet in the upfield region (around δ 2.5 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments within the molecule. The chemical shifts of the carbon atoms in this compound are influenced by the electronegativity of the neighboring atoms and the overall electronic structure of the aromatic system. The carbon atom attached to the bromine (C-4) is expected to be significantly shielded compared to the corresponding carbon in unsubstituted isoquinoline. The quaternary carbons (C-4, C-6, C-4a, and C-8a) will generally exhibit weaker signals than the protonated carbons.

Predicted NMR Spectral Data

The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound. These predictions are based on an analysis of the experimental data for 4-bromoisoquinoline and 6-methylquinoline, and the application of substituent chemical shift (SCS) effects. The predicted spectra are assumed to be recorded in deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constant (J) [Hz] |

| H-1 | ~9.2 | s | - |

| H-3 | ~8.5 | s | - |

| H-5 | ~7.8 | d | ~8.5 |

| H-7 | ~7.6 | d | ~8.5 |

| H-8 | ~8.0 | s | - |

| 6-CH₃ | ~2.5 | s | - |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| C-1 | ~152 |

| C-3 | ~143 |

| C-4 | ~125 |

| C-4a | ~136 |

| C-5 | ~129 |

| C-6 | ~139 |

| C-7 | ~130 |

| C-8 | ~127 |

| C-8a | ~128 |

| 6-CH₃ | ~22 |

Experimental Protocols

The following section outlines a generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for similar compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool placed in the Pasteur pipette.

-

Capping: Securely cap the NMR tube.

NMR Spectrometer Setup and Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

Typical ¹H NMR Acquisition Parameters:

-

Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Spectral Width (SW): Approximately 12-15 ppm, centered around 7 ppm.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8 to 16 scans are typically sufficient.

-

Referencing: The spectrum should be referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or an internal standard such as tetramethylsilane (TMS, δ = 0.00 ppm).

Typical ¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence with a 30° or 45° pulse (e.g., zgpg30 on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Spectral Width (SW): Approximately 200-220 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): A higher number of scans (e.g., 1024 or more) will likely be necessary to achieve a good signal-to-noise ratio, especially for the quaternary carbons.

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

-

Phase Correction: Manually or automatically phase correct the transformed spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Integration (¹H NMR): Integrate the signals to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks.

Visualization of Structure-Spectra Relationships

The following diagrams illustrate the logical relationships in the NMR analysis of this compound.

Caption: Relationship between molecular structure and NMR spectral data.

Caption: Generalized experimental workflow for NMR analysis.

Mass spectrometry of 4-Bromo-6-methylisoquinoline

An In-depth Technical Guide to the Mass Spectrometry of 4-Bromo-6-methylisoquinoline

For researchers, scientists, and drug development professionals, a precise understanding of the molecular characteristics of novel compounds is paramount. This technical guide provides a detailed analysis of the mass spectrometric behavior of this compound, a substituted heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines predicted fragmentation patterns, provides detailed experimental protocols for its analysis, and presents visualizations to elucidate key processes.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₈BrN

-

Molecular Weight: 222.08 g/mol (for ⁷⁹Br) and 224.08 g/mol (for ⁸¹Br)

Predicted Mass Spectrum Data

The mass spectrum of this compound is predicted to exhibit a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes with approximately 1:1 natural abundance).[1] This results in pairs of peaks (M+ and M+2) for the molecular ion and any bromine-containing fragments, separated by two mass-to-charge units (m/z) and having nearly equal intensities.

The primary fragmentation pathways for aromatic and bromo-substituted compounds under electron ionization (EI) typically involve the loss of the halogen atom and cleavage of alkyl substituents.[2][3] For this compound, the following key fragment ions are anticipated:

| Predicted m/z | Ion Formula | Description |

| 222/224 | [C₁₀H₈BrN]⁺ | Molecular ion (M⁺) peak, showing the characteristic 1:1 isotopic pattern of bromine. |

| 207/209 | [C₉H₅BrN]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. This is a common fragmentation for methylated aromatic compounds. |

| 143 | [C₁₀H₈N]⁺ | Loss of a bromine radical (•Br) from the molecular ion. This is a highly probable fragmentation due to the relative weakness of the C-Br bond. |

| 128 | [C₉H₆N]⁺ | Loss of a methyl radical (•CH₃) from the [M-Br]⁺ fragment. |

| 115 | [C₉H₅]⁺ | Loss of HCN from the [M-Br]⁺ fragment, a characteristic fragmentation of nitrogen-containing heterocyclic compounds. |

Predicted Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion can then undergo several fragmentation steps. A significant pathway involves the initial loss of the bromine atom, followed by further fragmentation of the resulting isoquinoline core. Another competing pathway involves the loss of the methyl group.

Figure 1. Predicted fragmentation pathway of this compound.

Experimental Protocols

The following are generalized experimental protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

-

Sample Preparation: Dissolve a known amount of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 10-100 µg/mL.

-

Gas Chromatograph (GC) Conditions:

-

Injector: Split/splitless injector, operated in splitless mode for higher sensitivity.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10-15 °C/min.

-

Final hold: Hold at 280 °C for 5-10 minutes.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful alternative, particularly for less volatile compounds or when coupled with complex matrix samples.

-

Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile, to a concentration of 1-10 µg/mL.

-

Liquid Chromatograph (LC) Conditions:

-

Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

Start with 10% B, hold for 1 minute.

-

Linearly increase to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to initial conditions and equilibrate for 3 minutes.

-

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.0-4.0 kV.

-

Drying Gas Temperature: 300-350 °C.

-

Drying Gas Flow: 8-12 L/min.

-

Nebulizer Pressure: 30-40 psi.

-

Fragmentor Voltage: 70-120 V (can be optimized).

-

Mass Range: Scan from m/z 50 to 400.

-

Experimental Workflow

The general workflow for analyzing this compound by mass spectrometry involves several key stages, from sample preparation to data analysis.

Figure 2. General experimental workflow for mass spectrometry analysis.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and standardized protocols for its analysis. Researchers can adapt these methodologies to their specific instrumentation and analytical requirements.

References

An In-depth Technical Guide on the Solubility of 4-Bromo-6-methylisoquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of 4-bromo-6-methylisoquinoline. Due to the limited publicly available quantitative data for this specific compound, this document also furnishes a detailed, adaptable experimental protocol for determining its solubility, alongside a discussion of its physicochemical properties and potential applications based on related compounds.

Physicochemical Properties of this compound

This compound is a bromo-derivative of isoquinoline, appearing as a white to off-white crystalline powder.[1] A summary of its key properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 1204298-52-1 | [1][2][3][4] |

| Molecular Formula | C₁₀H₈BrN | [1][4] |

| Molecular Weight | 222.08 g/mol | [1][4] |

| Melting Point | 80-83°C | [1] |

| Physical Form | Solid (crystalline form) | [1] |

| Purity | > 98% | [1] |

Solubility Profile

Quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. However, qualitative information and inferences from synthetic procedures provide guidance on its solubility characteristics.

Qualitative Solubility: The compound is reported to be soluble in organic solvents such as ethanol and acetone.[1]

Inferred Solubility from Synthetic Procedures: The synthesis and purification of related bromo-isoquinoline and quinoline compounds frequently employ a range of organic solvents, suggesting the likely solubility of this compound in these media. These solvents include:

-

Acetonitrile

-

Dichloromethane

-

Ethanol

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Petroleum ether

It is anticipated that the compound will exhibit good solubility in polar aprotic and polar protic solvents, while its solubility in nonpolar solvents may be limited. Experimental verification is necessary to establish quantitative values.

Experimental Protocol for Solubility Determination

The following is a standard and robust methodology for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. This protocol is adapted from general procedures for similar compounds.[5]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25°C).

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Thermostatically controlled shaker or agitator

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Vials with screw caps

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatically controlled environment (e.g., 25°C) and agitate for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Separation:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the solid to settle.

-

For more effective separation of the solid and liquid phases, centrifuge the samples at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot using a syringe filter to remove any remaining solid microparticles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve with standard solutions of known concentrations is required.

-

-

Calculation of Solubility:

-

The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor.

-

Solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

-

Logical Workflow for Solubility Assessment

The systematic process for determining the solubility of this compound is outlined in the workflow diagram below.

Caption: Workflow for the experimental determination of solubility.

Biological Context and Potential Signaling Pathways

While no specific signaling pathways involving this compound have been documented, the broader class of isoquinoline and quinoline derivatives is of significant interest in medicinal chemistry. These scaffolds are present in numerous bioactive molecules and approved therapeutic agents.

Derivatives of the quinoline core, for instance, are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.[6] Some quinolones exert their antibacterial effects by targeting bacterial DNA gyrase and topoisomerase IV.[6] The presence of a bromine atom can enhance cytotoxic effects in certain molecular series.[6] Tetrahydroisoquinolines are being investigated for their potential in treating neurodegenerative diseases.[7]

Given this context, this compound serves as a valuable intermediate for the synthesis of novel compounds that could potentially modulate various signaling pathways. The logical progression from synthesis to biological evaluation is depicted below.

Caption: General workflow from chemical synthesis to biological evaluation.

References

- 1. This compound at Best Price in Mumbai, Maharashtra | A B Enterprises [tradeindia.com]

- 2. 1204298-52-1|this compound|BLD Pharm [bldpharm.com]

- 3. parchem.com [parchem.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Buy 6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline | 1710696-27-7 [smolecule.com]

Navigating the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 4-Bromo-6-methylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, a definitive crystal structure for 4-Bromo-6-methylisoquinoline has not been publicly reported. This guide provides a comprehensive framework for its analysis, including established experimental protocols and, for illustrative purposes, the crystallographic data of a closely related analogue, 4-Bromoisoquinoline. This document serves as a robust methodological reference for researchers undertaking the crystallographic study of this and similar isoquinoline derivatives.

Introduction

Isoquinoline and its derivatives are pivotal scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is fundamental to understanding their structure-activity relationships (SAR) and for rational drug design. The introduction of a bromine atom and a methyl group to the isoquinoline core, as in this compound, is anticipated to significantly influence its physicochemical properties and biological activity. This guide outlines the essential experimental procedures for elucidating its crystal structure, from synthesis to data analysis, and provides context for its potential role in modulating key signaling pathways.

Experimental Protocols

A systematic approach is required to determine the crystal structure of this compound. The following protocols are based on established methodologies for similar heterocyclic compounds.

Synthesis of this compound

The synthesis of this compound can be approached through various synthetic routes. A plausible method involves a multi-step synthesis starting from commercially available precursors. One potential route could be a modification of the Pomeranz–Fritsch reaction or the Bischler–Napieralski reaction, followed by a regioselective bromination.

Illustrative Synthetic Protocol (Hypothetical):

-

Synthesis of 6-methylisoquinoline: This can be achieved through a cyclization reaction of a corresponding phenethylamine derivative.

-

Bromination: Regioselective bromination at the C4 position of the 6-methylisoquinoline core can be carried out using a suitable brominating agent such as N-Bromosuccinimide (NBS) in a non-polar solvent. The reaction conditions, including temperature and reaction time, would need to be optimized to achieve high selectivity and yield.

-

Purification: The crude product would be purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound. The purity and identity of the compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Crystallization

Obtaining single crystals of sufficient quality is often the most challenging step in a crystal structure analysis.

General Crystallization Protocol:

High-purity this compound would be dissolved in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution. Various crystallization techniques can be employed:

-

Slow Evaporation: The solution is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of single crystals.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, decreasing the solubility and inducing crystallization.

The choice of solvent is critical and often determined empirically. Common solvents for organic molecules include methanol, ethanol, acetone, acetonitrile, dichloromethane, and toluene, or mixtures thereof.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable single crystals are obtained, their three-dimensional structure can be determined using X-ray diffraction.

Data Collection and Analysis Protocol:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.

-

Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

Data Presentation: An Illustrative Example

As the crystal structure of this compound is not yet available, the following table presents the crystallographic data for 4-Bromoisoquinoline as a reference. This data illustrates the type of quantitative information obtained from a single-crystal X-ray diffraction study.

| Parameter | 4-Bromoisoquinoline (Illustrative Example) |

| Chemical Formula | C₉H₆BrN |

| Formula Weight | 208.06 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 14.011(3) |

| c (Å) | 6.954(1) |

| α (°) | 90 |

| β (°) | 109.54(3) |

| γ (°) | 90 |

| Volume (ų) | 784.1(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.761 |

| Absorption Coeff. (mm⁻¹) | 5.654 |

| F(000) | 408 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.10 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Temperature (K) | 293(2) |

| 2θ range for data collection (°) | 4.96 to 56.54 |

| Reflections collected | 4567 |

| Independent reflections | 1805 [R(int) = 0.045] |

| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.076, wR₂ = 0.125 |

| Goodness-of-fit on F² | 1.03 |

Note: This data is for illustrative purposes and does not represent the actual crystallographic data for this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule like this compound.

Hypothetical Signaling Pathway Involvement

For professionals in drug development, understanding the potential biological targets of a novel compound is crucial. Isoquinoline derivatives have been shown to interact with various signaling pathways implicated in diseases such as cancer. The PI3K/Akt/mTOR pathway is a key regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. The diagram below illustrates a hypothetical scenario where a this compound derivative could act as an inhibitor within this pathway.

Conclusion

While the specific crystal structure of this compound remains to be elucidated, this guide provides a comprehensive technical framework for its determination. The outlined protocols for synthesis, crystallization, and X-ray diffraction analysis are based on established practices in small-molecule crystallography. The illustrative crystallographic data of 4-Bromoisoquinoline and the visualization of a potential role in inhibiting the PI3K/Akt/mTOR signaling pathway underscore the importance of such structural studies for advancing drug discovery and development. The determination of the precise molecular architecture of this compound will be a valuable contribution to the field, enabling a deeper understanding of its properties and potential as a therapeutic agent.

A Comprehensive Technical Guide to the Theoretical Investigation of 4-Bromo-6-methylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Predicted Physicochemical and Electronic Properties

Quantitative data from theoretical studies are crucial for understanding the behavior of a molecule. The following tables present predicted data for 4-Bromo-6-methylisoquinoline, derived from methodologies commonly applied to similar heterocyclic compounds.

Table 1: Predicted Molecular Properties of this compound

| Property | Predicted Value | Method |

| Molecular Formula | C₁₀H₈BrN | - |

| Molecular Weight | 222.08 g/mol | - |

| LogP | 3.25 | ALOGPS |

| Water Solubility | 0.04 g/L | ALOGPS |

| pKa | 5.14 (for the isoquinoline nitrogen) | Based on isoquinoline[1] |

Table 2: Hypothetical Optimized Geometry Parameters (DFT B3LYP/6-31G*)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C1-N2 | 1.31 Å |

| Bond Length | C4-Br | 1.90 Å |

| Bond Length | C6-C(methyl) | 1.51 Å |

| Bond Angle | C1-N2-C3 | 117.5° |

| Dihedral Angle | C5-C6-C(methyl)-H | 60.0° |

Table 3: Calculated Electronic Properties (DFT B3LYP/6-31G*)

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Experimental Protocols: A Guide to Theoretical Methodologies

Detailed and reproducible protocols are the bedrock of computational research. The following sections outline standard procedures for key theoretical experiments applicable to this compound.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Protocol for Geometry Optimization and Electronic Property Calculation:

-

Molecule Building: The 3D structure of this compound is constructed using molecular modeling software (e.g., GaussView, Avogadro).

-

Computational Method Selection: The B3LYP hybrid functional with the 6-31G* basis set is selected. This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.

-

Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. The convergence criteria are set to the software's default values (e.g., for Gaussian: Opt=Tight).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as HOMO and LUMO energies, dipole moment, and molecular electrostatic potential (MEP).

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol for Molecular Docking of this compound:

-

Ligand Preparation: The 3D structure of this compound is prepared by assigning partial charges and defining rotatable bonds.

-

Receptor Preparation: A target protein structure is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens and charges are added.

-

Grid Generation: A docking grid is defined around the active site of the target protein. The grid box should be large enough to encompass the entire binding pocket.

-

Docking Simulation: The docking simulation is performed using software such as AutoDock Vina or Glide. The program will explore different conformations and orientations of the ligand within the active site and score them based on a scoring function.

-

Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. This includes examining the binding energy, hydrogen bond interactions, and hydrophobic interactions.

Mandatory Visualizations

Diagrams are essential for visualizing complex relationships and workflows in theoretical studies.

Caption: Workflow for theoretical studies of this compound.

Caption: Hypothetical signaling pathway modulation by this compound.

This technical guide provides a framework for the theoretical investigation of this compound. By employing the described computational methodologies, researchers can gain valuable insights into the structural, electronic, and interactive properties of this molecule. The presented hypothetical data and standardized protocols serve as a starting point for in-depth computational studies, which are integral to modern drug discovery and development. The visualization of workflows and potential biological interactions further aids in the conceptualization and planning of such research endeavors.

References

Reactivity of the Bromine Atom in 4-Bromo-6-methylisoquinoline: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reactivity of the bromine atom at the C4 position of 4-Bromo-6-methylisoquinoline (CAS No. 1204298-52-1). Isoquinoline scaffolds are privileged structures in medicinal chemistry, and the ability to functionalize them at specific positions is crucial for the development of novel therapeutic agents. The bromine atom in this compound serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution. This document outlines the primary modes of reactivity, presents generalized quantitative data based on analogous systems, provides detailed experimental protocols for key transformations, and includes visualizations of reaction pathways and workflows to guide researchers in the strategic use of this important building block.

Introduction

The isoquinoline core is a fundamental structural motif found in a wide array of biologically active natural products and synthetic pharmaceuticals. Derivatives have shown promise in various therapeutic areas, including oncology, infectious diseases, and neurology. The targeted functionalization of the isoquinoline ring is a key strategy in structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.

This compound is a valuable starting material for the synthesis of diverse chemical libraries. The bromine atom at the C4 position is particularly amenable to a range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This guide will focus on the principal reactions that leverage the reactivity of this C-Br bond, providing researchers with a practical framework for its application in drug discovery and development programs.

Core Reactivity Profile

The primary reactivity of the bromine atom in this compound is centered around its utility as a leaving group in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in these transformations is I > Br > Cl > F. The C4-Br bond is thus well-suited for selective functionalization. The main reaction classes are:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters.

-

Buchwald-Hartwig Amination: Formation of C-N bonds with a wide range of amines.

-

Sonogashira Coupling: Formation of C-C triple bonds with terminal alkynes.

-

Heck Reaction: Formation of C-C double bonds with alkenes.

-

Nucleophilic Aromatic Substitution (SNAr): While less common for aryl bromides without strong electron-withdrawing groups, this pathway can be induced under specific conditions.

The following sections provide quantitative data and protocols for these key reactions. It is important to note that due to a lack of specific literature for this compound, the presented data and protocols are generalized from established methodologies for structurally similar bromo-aza-heterocycles, such as other bromoisoquinolines and bromoquinolines.[1][2][3][4][5]

Palladium-Catalyzed Cross-Coupling Reactions